TRESK Inhibition Potency Comparison
A2793 inhibits mouse TRESK with an IC50 of 6.8 μM [1]. Its closest analog, A2764, is reported to have an IC50 of 11.8 μM for the activated mouse TRESK channel, indicating that A2793 is approximately 1.7-fold more potent in this context . Lamotrigine, a clinically used anticonvulsant with known TRESK inhibitory activity, requires 30 μM to achieve approximately 50% inhibition, demonstrating that A2793 is >4-fold more potent [2].
| Evidence Dimension | TRESK Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 6.8 μM for mouse TRESK |
| Comparator Or Baseline | A2764: 11.8 μM for activated mTRESK; Lamotrigine: ~30 μM (approx. 50% inhibition) |
| Quantified Difference | A2793 is 1.7-fold more potent than A2764; >4-fold more potent than lamotrigine |
| Conditions | Mouse TRESK; cell-free assay for A2793; Xenopus oocytes (activated state) for A2764; COS-7 cells for lamotrigine |
Why This Matters
For experiments requiring robust TRESK inhibition at lower concentrations, A2793 provides a stronger effect, reducing potential off-target interactions and solvent artifacts compared to less potent alternatives.
- [1] Lengyel M, et al. Mol Pharmacol. 2019 Jun;95(6):652-660. View Source
- [2] Lamotrigine inhibits TRESK regulated by G-protein coupled receptor agonists. ScienceDirect. In COS-7 cells transfected with mouse TRESK, 30 μM lamotrigine inhibited TRESK by ∼50%. View Source
